Cas no 1367914-13-3 (3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one)

3-Amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one is a heterocyclic compound featuring a benzimidazole core linked to a propanone moiety via an amino group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the benzimidazole ring enhances its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The amino group offers versatility for further functionalization, enabling the creation of diverse derivatives. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in medicinal chemistry research for probing structure-activity relationships.
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one structure
1367914-13-3 structure
商品名:3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
CAS番号:1367914-13-3
MF:C11H13N3O
メガワット:203.240422010422
CID:5906703
PubChem ID:82341517

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
    • EN300-1849504
    • 1367914-13-3
    • インチ: 1S/C11H13N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4-5,12H2,1H3
    • InChIKey: WZGDFYGOTRIRAI-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCN)C1C=CC2=C(C=1)N=CN2C

計算された属性

  • せいみつぶんしりょう: 203.105862047g/mol
  • どういたいしつりょう: 203.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1849504-10.0g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
10g
$4729.0 2023-05-26
Enamine
EN300-1849504-0.1g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
0.1g
$968.0 2023-05-26
Enamine
EN300-1849504-0.25g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
0.25g
$1012.0 2023-05-26
Enamine
EN300-1849504-1.0g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
1g
$1100.0 2023-05-26
Enamine
EN300-1849504-2.5g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
2.5g
$2155.0 2023-05-26
Enamine
EN300-1849504-0.05g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
0.05g
$924.0 2023-05-26
Enamine
EN300-1849504-0.5g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
0.5g
$1056.0 2023-05-26
Enamine
EN300-1849504-5.0g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
5g
$3189.0 2023-05-26
Enamine
EN300-1849504-1g
3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one
1367914-13-3
1g
$0.0 2023-09-19

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one 関連文献

3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-oneに関する追加情報

Research Brief on 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3): Recent Advances and Applications

The compound 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one as a key intermediate in the synthesis of novel heterocyclic compounds. Its benzimidazole core structure is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, leveraging its ability to interact with various biological targets.

One of the most promising applications of this compound is in the field of oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one exhibit potent inhibitory activity against certain cancer-associated kinases. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings suggest that this scaffold could serve as a foundation for the development of next-generation targeted therapies.

In addition to its anticancer potential, recent research has also explored the antimicrobial properties of this compound. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a potential avenue for addressing the growing challenge of antibiotic resistance.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one. A 2022 patent application (WO2022156789) describes a novel catalytic method for its synthesis, which significantly improves yield and reduces environmental impact compared to traditional routes. This development is particularly relevant for industrial-scale production, as it addresses key challenges in process optimization and sustainability.

Looking ahead, researchers are focusing on further elucidating the structure-activity relationships of 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one derivatives to expand their therapeutic potential. Computational chemistry approaches, including machine learning-based drug design, are being employed to predict novel derivatives with enhanced pharmacological properties. Additionally, ongoing pharmacokinetic studies aim to optimize the compound's bioavailability and metabolic stability, which are critical for its translation into clinical applications.

In conclusion, 3-amino-1-(1-methyl-1H-1,3-benzodiazol-5-yl)propan-1-one (CAS: 1367914-13-3) represents a versatile scaffold with significant potential in medicinal chemistry. Its diverse biological activities and recent synthetic advancements position it as a promising candidate for the development of novel therapeutic agents across multiple disease areas. Continued research in this area is expected to yield important insights and potentially lead to breakthrough treatments in the coming years.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd